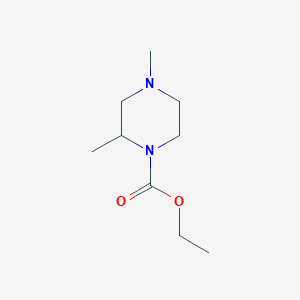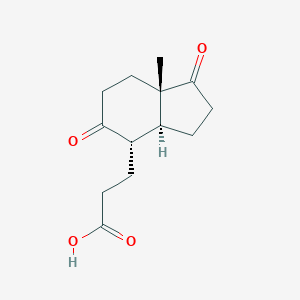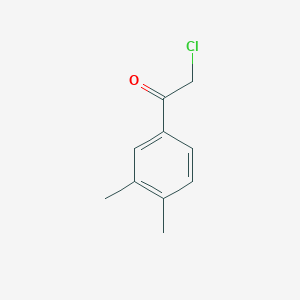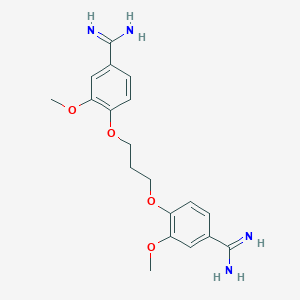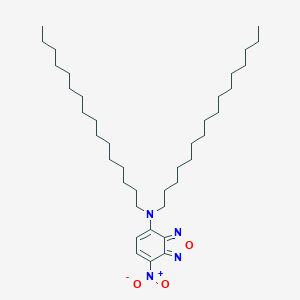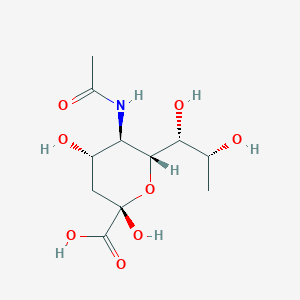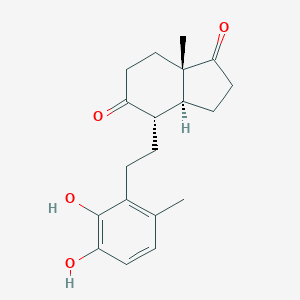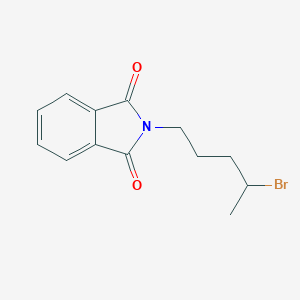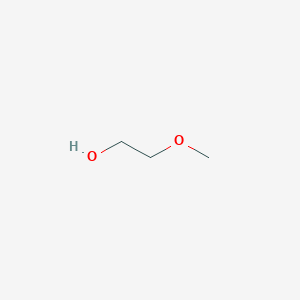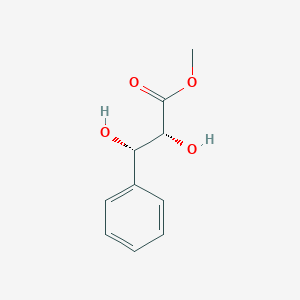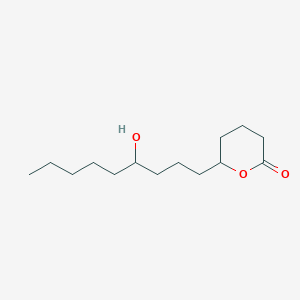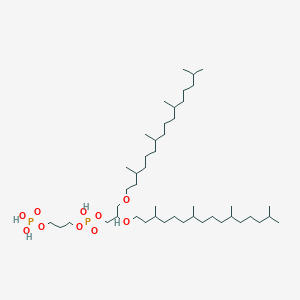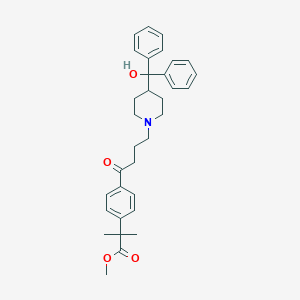
Doconazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doconazol is a synthetic compound that belongs to the imidazole family. It is commonly used as an antifungal agent due to its ability to inhibit the growth of fungi. Doconazol has been extensively studied for its potential use in the treatment of various fungal infections.
Wissenschaftliche Forschungsanwendungen
Ozonation in Wastewater Treatment
Ozonation is a process used in wastewater treatment and has been studied for its efficiency in removing pharmaceuticals like Doconazol. In a study at Aarhus University Hospital, the removal of various pharmaceuticals, including Doconazol, was evaluated using ozonation in wastewater treated with a moving bed biofilm reactor (MBBR) system. This research highlights the significance of ozonation in degrading pharmaceutical compounds in hospital wastewater, enhancing environmental safety and public health (Hansen et al., 2016).
Genomic Profiling in Antifungal Studies
Doconazol, as part of the azole class of antifungals, has been the focus of genomic studies to understand its mechanism of action. A study on Candida albicans treated with azoles, including Doconazol, used DNA microarray technology to observe changes in gene expression. This research provides insights into how Doconazol and similar antifungals influence fungal cellular processes, contributing to the development of more effective antifungal therapies (De Backer et al., 2001).
Evaluation of Micropollutant Removal
Another application of Doconazol in scientific research is in assessing the efficiency of wastewater treatment plants in removing micropollutants. A study evaluated the removal efficiency for various micropollutants, including Doconazol, in a municipal wastewater treatment plant upgraded with post-ozonation and sand filtration. Such studies are crucial for understanding the effectiveness of current wastewater treatment technologies in mitigating pharmaceutical pollution (Hollender et al., 2009).
Cancer Research and Therapeutic Applications
In cancer research, compounds like Doconazol are being explored for their potential therapeutic effects. For example, research on Annona muricata, known as "the cancer killer," investigates the plant's anticancer properties, including the potential application of compounds like Doconazol in treating cancer. This type of research bridges traditional medicine and modern pharmacology, providing a scientific basis for the development of new anticancer drugs (Moghadamtousi et al., 2014).
Eigenschaften
CAS-Nummer |
59831-63-9 |
|---|---|
Produktname |
Doconazol |
Molekularformel |
C26H22Cl2N2O3 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1 |
InChI-Schlüssel |
GNZHVEIGGFMLSP-OZXSUGGESA-N |
Isomerische SMILES |
C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Synonyme |
Doconazole; R-34000 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




